![molecular formula C13H10Cl3N3O B1679668 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide CAS No. 875051-72-2](/img/structure/B1679668.png)
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide
Overview
Description
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide is a chemical compound known for its significant biological activity. It is also referred to as PF-01247324 and is recognized for its role as a selective and potent NaV1.8 channel blocker, which exhibits analgesic efficacy in rodent behavioral models of pain .
Mechanism of Action
Target of Action
PF-01247324 primarily targets the Nav1.8 sodium channels . These channels, although normally restricted to peripheral somatosensory neurons, are upregulated in certain conditions such as multiple sclerosis .
Mode of Action
PF-01247324 acts as a blocker for the Nav1.8 channels . It inhibits native tetrodotoxin-resistant (TTX-R) currents in human dorsal root ganglion (DRG) neurons . The compound shows selectivity for Nav1.8 channels, with 50-fold selectivity over recombinantly expressed TTX-R hNav1.5 channels and 65-100-fold selectivity over TTX-sensitive (TTX-S) channels .
Biochemical Pathways
The Nav1.8 channels contribute significantly to the late Na+ current, which in turn influences the diastolic sarcoplasmic reticulum Ca2+ leak in human atrial cardiomyocytes . By blocking Nav1.8, PF-01247324 reduces this proarrhythmogenic leak .
Pharmacokinetics
PF-01247324 is orally bioavailable . It is administered by oral gavage at 1000 mg/kg . The compound demonstrates drug-like pharmacokinetic properties that are amenable for preclinical studies and is predicted to be suitable for clinical studies . It is 91% bioavailable in the rat following oral dosing, with a Tmax of approximately 0.5 hours and a low clearance with primarily hepatic metabolic pathways .
Result of Action
The administration of PF-01247324 leads to significant improvements in motor coordination and cerebellar-like symptoms in mice . It reduces excitability in both rat and human DRG neurons and also alters the waveform of the action potential . In vivo experiments in rodents demonstrated efficacy in both inflammatory and neuropathic pain models .
Action Environment
The action of PF-01247324 can be influenced by the environment in which it is administered. For instance, in the experimental autoimmune encephalomyelitis (EAE) model, PF-01247324 was effective in reversing cerebellar deficits . .
Biochemical Analysis
Biochemical Properties
PF-01247324 plays a crucial role in biochemical reactions. It is known to prevent native tetrodotoxin-resistant (TTX-R) currents in dorsal root ganglion (DRG) neurons . This interaction with the neurons suggests that PF-01247324 may have a significant impact on the functioning of the nervous system .
Cellular Effects
PF-01247324 has been observed to have profound effects on various types of cells and cellular processes. For instance, it has been shown to reduce excitability in both rat and human DRG neurons . It also alters the waveform of the action potential, indicating its influence on cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of PF-01247324 involves its role as a selective and potent Nav1.8 channel blocker . It inhibits the Nav1.8 channels, which are crucial for the transmission of pain signals in the nervous system . This inhibition is both frequency and state-dependent .
Temporal Effects in Laboratory Settings
In laboratory settings, PF-01247324 has demonstrated significant temporal effects. It has been shown to exhibit efficacy in both inflammatory and neuropathic pain models in rodents over time
Dosage Effects in Animal Models
In animal models, the effects of PF-01247324 vary with different dosages. It has been administered by oral gavage at 1000 mg/kg in mice, leading to significant improvements in motor coordination and cerebellar-like symptoms
Metabolic Pathways
The metabolic pathways involving PF-01247324 are primarily hepatic . It is 91% bioavailable in the rat following oral dosing, with a Tmax of approximately 0.5 hours . This indicates that PF-01247324 interacts with enzymes or cofactors in the liver to be metabolized.
Subcellular Localization
Given its role as a Nav1.8 channel blocker, it is likely that it localizes to the cell membrane where these channels are present
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide involves several steps. One common method includes the reaction of 2,3,5-trichlorobenzonitrile with 2-amino-6-methylpyridine under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Therapeutic Applications
Pain Management
The most significant application of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide is in the treatment of various pain conditions:
- Acute Pain : Effective in managing short-term pain following surgical procedures.
- Chronic Pain : Shows promise in treating long-term pain conditions such as arthritis and fibromyalgia.
- Neuropathic Pain : Particularly beneficial for conditions like diabetic neuropathy and post-surgical pain due to its mechanism of action on Na V1.8 channels .
Other Potential Applications
Beyond pain management, this compound may have implications in treating several other disorders:
- Neurodegenerative Disorders : Its ability to modulate sodium channels suggests potential benefits in conditions like multiple sclerosis and Alzheimer's disease.
- Gastrointestinal Disorders : Research indicates possible applications in managing irritable bowel syndrome and inflammatory bowel diseases due to its effects on visceral nociceptors .
- Cancer Pain Management : It may also be relevant in alleviating pain associated with cancer, enhancing the quality of life for patients undergoing treatment .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound indicate good gastrointestinal absorption and metabolic stability. It is characterized by a favorable side effect profile due to its selectivity for Na V1.8 channels, making it a promising candidate for further development as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylic acid methylamide
- N-Methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide
- 3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide is unique due to its high selectivity and potency as a NaV1.8 channel blocker. This specificity makes it a valuable compound for research and potential therapeutic applications, particularly in pain management .
Biological Activity
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide is a compound of significant interest in pharmacology and biochemistry due to its various biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 330.58 g/mol
The compound features a picolinamide backbone, which is known for its diverse biological activities.
1. Sodium Channel Modulation
One of the most notable biological activities of this compound is its role as a modulator of sodium channels. Specifically, it has been identified as a selective modulator of the Na V1.8 sodium channel, which is primarily expressed in nociceptive neurons responsible for pain transmission. The compound demonstrates a higher affinity for Na V1.8 compared to tetrodotoxin-sensitive sodium channels (TTX-S), making it a potential candidate for pain management therapies .
2. Therapeutic Applications
Research indicates that this compound could be beneficial in treating various pain-related conditions, including:
- Chronic Pain
- Neuropathic Pain
- Inflammatory Pain
- Visceral Pain
The selective modulation of Na V1.8 suggests that the compound may offer therapeutic advantages with fewer side effects compared to non-selective sodium channel blockers .
3. Fungicidal Activity
In addition to its analgesic properties, this compound has been explored for its fungicidal activity. Picolinamide derivatives have shown efficacy against various fungal pathogens, indicating potential applications in agriculture and medicine .
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
Sodium Channel Modulation | Selective Na V1.8 modulation | |
Pain Management | Chronic and neuropathic pain | |
Fungicidal Activity | Inhibition of fungal growth |
Experimental Studies
A study published in 2016 evaluated the synthesis and biological activity of various picolinamide derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibitory effects on Na V1.8 channels with an IC50 value indicating potent activity against pain pathways .
Molecular Docking Studies
Molecular docking studies have further elucidated the binding interactions between the compound and its target sodium channels. These studies suggest that the compound fits well within the binding pocket of Na V1.8, supporting its potential as a therapeutic agent for pain relief .
Properties
IUPAC Name |
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIUHDCRVYDAEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470208 | |
Record name | 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875051-72-2 | |
Record name | 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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